molecular formula C10H18O3 B13353865 rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid

rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid

Cat. No.: B13353865
M. Wt: 186.25 g/mol
InChI Key: BAGSFDOYJCQYLI-UHFFFAOYSA-N
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Description

rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid: is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a hydroxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid typically involves the use of cyclohexane derivatives as starting materials. One common method involves the hydroxylation of cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction can be catalyzed by various agents, including metal catalysts and oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism by which rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The hydroxy and carboxylic acid groups play crucial roles in these interactions, facilitating binding and reactivity .

Comparison with Similar Compounds

Uniqueness: rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise control over molecular configuration and reactivity .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-hydroxy-4-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-7(2)10(13)5-3-8(4-6-10)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12)

InChI Key

BAGSFDOYJCQYLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(CC1)C(=O)O)O

Origin of Product

United States

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